2-Bromo-6-methoxyquinolin-3-ol
Description
2-Bromo-6-methoxyquinolin-3-ol is a quinoline derivative characterized by a bromine atom at position 2, a methoxy group at position 6, and a hydroxyl group at position 3. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-bromo-6-methoxyquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO2/c1-14-7-2-3-8-6(4-7)5-9(13)10(11)12-8/h2-5,13H,1H3 |
InChI Key |
MHZMQODPQOACAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the quinoline scaffold significantly alter physicochemical properties. Below is a comparative analysis with key analogues:
Key Observations :
- Methoxy vs. Hydroxyl: The methoxy group in the target compound (position 6) enhances lipophilicity compared to hydroxyl-containing analogues (e.g., 6-bromoquinolin-3-ol), which are more polar and prone to oxidation .
- Bromine Position : Bromine at position 2 (target compound) vs. 6 (other analogues) alters steric accessibility for reactions like Suzuki-Miyaura coupling.
Physicochemical Properties (Inferred)
Research Implications
- Medicinal Chemistry : The hydroxyl group in the target compound may enhance binding to biological targets via H-bonding, whereas 3-benzyl analogues () might exhibit improved membrane permeability due to increased lipophilicity .
- Materials Science : Bromine at position 2 offers a handle for constructing conjugated polymers, contrasting with 6-bromo derivatives used in optoelectronic materials .
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